
1-Cyano-2-hydroxy-3,4-epithiobutane
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Overview
Description
1-Cyano-2-hydroxy-3,4-epithiobutane, also known as this compound, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. How is 1-Cyano-2-hydroxy-3,4-epithiobutane synthesized and characterized in laboratory settings?
- Methodological Answer : The compound can be synthesized via epoxidation followed by thiouronium salt formation in an alkaline environment (pH 9.0). For example, monoperoxyphthalate hexahydrate reacts with thiourea to form intermediates, which are converted to the final product. Purity (>98%) is verified using gas chromatography (GC) with flame ionization detection, and structural confirmation is achieved via 200 MHz nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the epithio and hydroxy groups . Distillation is critical for isolating the pure compound .
Q. What are the natural sources of this compound, and how is it extracted from biological samples?
- Methodological Answer : This compound is a hydrolysis product of glucosinolates (e.g., sinigrin) in Brassica vegetables (e.g., cabbage, savoy cabbage). Enzymatic hydrolysis using myrosinase under controlled pH and temperature releases the compound. Sprouts, particularly of B. oleracea varieties, yield higher concentrations than mature plants. Extraction involves homogenization in aqueous buffers, followed by solid-phase extraction (SPE) or liquid-liquid partitioning. Quantification is performed via GC-MS or HPLC with UV/Vis detection, calibrated against synthetic standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its nephrotoxic and cytotoxic properties, handling requires PPE (gloves, goggles, lab coats), fume hoods for ventilation, and institutional biosafety approvals. Toxicity studies in rats suggest glutathione depletion exacerbates adverse effects, so avoid concurrent use of metabolic inhibitors like buthionine sulphoximine. Emergency protocols should include immediate decontamination and access to antidotes (e.g., aminooxyacetic acid for nephrotoxicity mitigation) .
Advanced Research Questions
Q. What experimental models are used to study the nephrotoxicity of this compound, and how are confounding variables controlled?
- Methodological Answer : Male Fischer 344 rats are the primary model due to their sensitivity to nitrile-induced nephrotoxicity. Studies employ intraperitoneal dosing with rigorous monitoring of renal biomarkers (e.g., blood urea nitrogen, creatinine). Confounding variables like glutathione levels are controlled using inhibitors (e.g., buthionine sulphoximine) or protectants (e.g., aminooxyacetic acid). Tissue homogenates are analyzed for enzyme activity (e.g., β-lyase) to elucidate metabolic pathways .
Q. How do researchers resolve contradictions in metabolic pathway data for this compound across different studies?
- Methodological Answer : Contradictions arise from interspecies metabolic differences (e.g., rat vs. human cytochrome P450 activity) or variability in hydrolysis conditions. To address this, researchers use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation and comparative studies with structural analogs (e.g., 1-cyano-3,4-epithiobutane). Enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) help isolate pathways .
Q. What advanced chromatographic techniques are employed to distinguish this compound from structural analogs in complex matrices?
- Methodological Answer : Two-dimensional gas chromatography (GC×GC-MS) or ultra-high-performance liquid chromatography (UHPLC-MS/MS) is used for high-resolution separation in plant or biological matrices. Retention indices and fragmentation patterns (e.g., m/z 98 for the epithio group) are cross-referenced with spectral libraries. For quantification, internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to determine it?
- Methodological Answer : The compound’s bioactivity (e.g., cytotoxicity toward liver cancer cells) is stereospecific, with the R-configuration at C2 showing higher potency. Stereochemical analysis involves chiral GC columns or X-ray crystallography. For dynamic studies, time-resolved circular dichroism (CD) spectroscopy tracks conformational changes under physiological conditions .
Properties
CAS No. |
30381-35-2 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-hydroxy-3-(thiiran-2-yl)propanenitrile |
InChI |
InChI=1S/C5H7NOS/c6-2-1-4(7)5-3-8-5/h4-5,7H,1,3H2 |
InChI Key |
YHHMEZJFUCZIOV-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(CC#N)O |
Canonical SMILES |
C1C(S1)C(CC#N)O |
Synonyms |
1-cyano-2-hydroxy-3,4-epithiobutane 1-cyano-2-hydroxy-3,4-epithiobutane, (R*,R*)-isomer 1-cyano-2-hydroxy-3,4-epithiobutane, (R*,S*)-isome |
Origin of Product |
United States |
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